(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2-
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Overview
Description
MC-02479, also known as RWJ-54428, is a synthetic organic compound belonging to the cephalosporin class of antibacterials. It was initially developed by Trine Entertainment Ltd. and is known for its activity against Gram-positive bacteria . The compound has a molecular formula of C21H24ClN7O8S5 and is a penicillin-binding protein inhibitor .
Preparation Methods
The synthesis of MC-02479 involves multiple steps, including the formation of the cephalosporin core structure and subsequent modifications to introduce specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MC-02479 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the cephalosporin core, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MC-02479 has been extensively studied for its antibacterial properties. It has shown promising activity against multidrug-resistant Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The compound has been used in various in vitro and in vivo studies to evaluate its efficacy and pharmacodynamics .
Mechanism of Action
MC-02479 exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, the compound disrupts the formation of the cell wall, leading to bacterial cell death . The molecular targets of MC-02479 include PBPs found in Gram-positive bacteria .
Comparison with Similar Compounds
MC-02479 is unique among cephalosporins due to its high activity against multidrug-resistant Gram-positive bacteria . Similar compounds include other cephalosporins such as ceftobiprole and ceftaroline, which also target PBPs and are used to treat resistant bacterial infections . MC-02479 stands out due to its specific binding affinity and efficacy against a broader range of resistant strains .
Properties
CAS No. |
189448-35-9 |
---|---|
Molecular Formula |
C20H20ClN7O5S4 |
Molecular Weight |
602.1 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[3-(2-aminoethylsulfanylmethyl)pyridin-4-yl]sulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20ClN7O5S4/c21-15-11(26-20(23)37-15)12(27-33)16(29)25-13-17(30)28-14(19(31)32)10(7-35-18(13)28)36-9-1-3-24-5-8(9)6-34-4-2-22/h1,3,5,13,18,33H,2,4,6-7,22H2,(H2,23,26)(H,25,29)(H,31,32)/b27-12-/t13-,18-/m1/s1 |
InChI Key |
LTUWUNMGTLOPNC-RLQAYIIJSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN |
Synonyms |
(7R)-7-[(2E)-2-(2-AMINO-5-CHLORO-1,3-THIAZOL-4-YL)-2-(HYDROXYIMINO)ACETAMIDO]-3-[(3-{[(2- |
Origin of Product |
United States |
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